
Benzyl (2-sulfamoylethyl)carbamate
Overview
Description
Benzyl (2-sulfamoylethyl)carbamate is a compound that can be associated with various chemical reactions and has potential applications in the synthesis of bioactive molecules and natural products. It is related to the class of compounds that include aryl carbamates and sulfamates, which have been demonstrated to be versatile in synthetic chemistry.
Synthesis Analysis
The synthesis of related compounds involves several innovative methods. For instance, the Suzuki-Miyaura cross-coupling reactions have been utilized to couple aryl O-carbamates and O-sulfamates, providing a broad scope for the synthesis of biaryls . Additionally, the enantioselective synthesis of a benzyl carbamate using an iodolactamization as a key step has been reported, which is crucial for the production of potent CCR2 antagonists . Moreover, the synthesis of sulfamides from β-benzylphenethylamines involves the use of chlorosulfonyl isocyanate (CSI) and showcases the versatility of benzyl carbamates in the synthesis of enzyme inhibitors .
Molecular Structure Analysis
The molecular structure of benzyl (2-sulfamoylethyl)carbamate and related compounds allows for various chemical transformations. The presence of the carbamate group, in particular, facilitates reactions such as the N-Carbamate-assisted synthesis of chiral vicinal amino sulfides, where the carbamate group aids in the retention of configuration at the chiral center .
Chemical Reactions Analysis
Benzyl carbamates are involved in a variety of chemical reactions. For example, the N-Carbamate-assisted synthesis of chiral vicinal amino sulfides demonstrates the utility of the carbamate group in stereoselective synthesis . The synthesis of novel sulfamides derived from β-benzylphenethylamines as enzyme inhibitors also involves reactions with CSI, indicating the reactivity of the benzyl carbamate moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl carbamates and sulfamates are influenced by their functional groups. These properties are crucial for their reactivity and the ability to act as intermediates in the synthesis of more complex molecules. For instance, the carbamate group's reactivity is highlighted in the molybdenum(V) chloride-catalyzed amidation of secondary benzyl alcohols with carbamates . The synthesis of benzyl N-nitrosocarbamates also reflects the chemical properties of these compounds, where benzyl chloroformates react with amines to form carbamates, which are then nitrosated .
Scientific Research Applications
1. Inhibition of Carbonic Anhydrase Isoenzymes
Benzylsulfamides, including sulfamoyl carbamates, exhibit significant inhibition effects on human carbonic anhydrase I and II isoenzymes. These compounds have been shown to inhibit these isoenzymes in a concentration-dependent manner, displaying nanomolar inhibition constants. This suggests potential applications in therapeutic areas where modulation of carbonic anhydrase activity is beneficial (Göksu et al., 2014).
2. Selective Inhibition of Butyrylcholinesterase
Certain benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates have shown strong preferential inhibition of butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE). This selectivity and potency, in some cases, surpasses that of clinically used inhibitors like rivastigmine, indicating potential for developing new treatments for conditions like Alzheimer's disease (Magar et al., 2021).
3. Catalysis in Organic Synthesis
Benzyl (2-sulfamoylethyl)carbamate derivatives have been utilized in various catalytic processes in organic synthesis. For instance, their use in iron-catalyzed alkylations of aryl sulfamates and carbamates facilitates the construction of sp(2)-sp(3) carbon-carbon bonds, offering a method for synthesizing polyfunctionalized arenes (Silberstein et al., 2012).
4. Development of Anti-Helicobacter pylori Agents
Derivatives of benzyl carbamate have shown potent and selective activities against the gastric pathogen Helicobacter pylori. This indicates their potential as novel anti-H. pylori agents, which could be significant for treating infections and possibly gastric ulcers (Carcanague et al., 2002).
5. Synthesis of Chiral Compounds
The use of benzyl carbamate derivatives in the synthesis of chiral compounds has been explored. For example, they have been employed in reactions to yield chiral vicinal amino sulfides, indicating their utility in stereoselective synthesis processes (De Paolis et al., 2002).
Safety And Hazards
properties
IUPAC Name |
benzyl N-(2-sulfamoylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H2,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDBOVKAOIQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601237557 | |
| Record name | Phenylmethyl N-[2-(aminosulfonyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601237557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-sulfamoylethyl)carbamate | |
CAS RN |
136027-17-3 | |
| Record name | Phenylmethyl N-[2-(aminosulfonyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136027-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[2-(aminosulfonyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601237557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-(2-sulfamoylethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Bromomethyl)benzo[d]thiazole](/img/structure/B3033996.png)

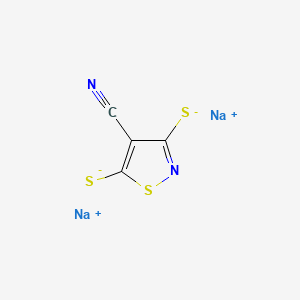
![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3033999.png)
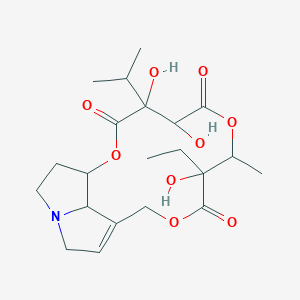
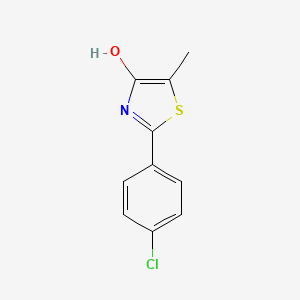

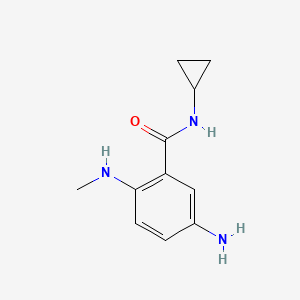
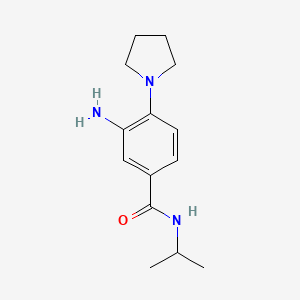

![[(4-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B3034010.png)
![2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B3034012.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B3034019.png)